4-(Pyrrolidin-1-YL)benzonitrile
Overview
Description
4-(Pyrrolidin-1-YL)benzonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
A study by Aikawa et al. (2017) identified 4-(pyrrolidin-1-yl)benzonitrile derivatives as effective SARMs, with anabolic effects on muscles and the central nervous system, but neutral effects on the prostate. They discovered a derivative, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, with ideal SARM profiles in assays and acceptable toxicological profiles (Aikawa et al., 2017).
Anticancer Activity and DNA Binding
Bera et al. (2021) synthesized a tridentate NNN ligand, incorporating this compound, which exhibited potential anticancer activity against U937 human monocytic cells. This study also focused on DNA binding properties of the compound (Bera et al., 2021).
Twisted Intramolecular Charge Transfer
Bohnwagner et al. (2016) researched 4-(1H-pyrrol-1-yl)benzonitrile (PBN), demonstrating its dual fluorescence in weakly polar environments due to intramolecular donor-acceptor interactions. This work provided insights into the photochemical reaction mechanism of PBN (Bohnwagner et al., 2016).
Inhibitors of Lysine Specific Demethylase 1
Mould et al. (2017) developed 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible inhibitors of LSD1, a potential therapeutic target for acute myeloid leukemia. The most active compound in this series showed significant selectivity and potency (Mould et al., 2017).
Liquid Crystalline Behavior and Photophysical Properties
Ahipa et al. (2014) synthesized luminescent benzonitriles with potential as mesogens, exhibiting liquid crystalline behavior and blue emission properties. This study highlighted their applications in materials science (Ahipa et al., 2014).
Platinum Group Metal Complexes
Sairem et al. (2012) explored platinum group metal complexes involving 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile, contributing to the field of coordination chemistry (Sairem et al., 2012).
Prolylhydroxylase Domain-1 (PHD-1) Inhibitors
Ahmed et al. (2017) developed 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of PHD-1 enzyme, which exhibited a novel binding mode. These inhibitors have implications in regulating hypoxia-inducible factors (Ahmed et al., 2017).
Synthesis of Small Molecule Anticancer Drugs
Zhang et al. (2018) synthesized 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for small molecule anticancer drugs, highlighting its importance in pharmaceutical research (Zhang et al., 2018).
Metal(II) Complexes and Hydrogen Evolution Reaction (HER)
Gao et al. (2014) synthesized metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, showing their electrocatalytic activity for HER from water (Gao et al., 2014).
Safety and Hazards
4-(Pyrrolidin-1-YL)benzonitrile is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Adequate ventilation is recommended when handling this compound, and contact with skin, eyes, or clothing should be avoided .
Future Directions
While specific future directions for 4-(Pyrrolidin-1-YL)benzonitrile are not mentioned in the retrieved documents, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . Therefore, it is likely that future research will continue to explore the potential of this compound and similar compounds in the development of new drugs.
Mechanism of Action
Target of Action
4-(Pyrrolidin-1-YL)benzonitrile is a compound that has been synthesized as a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor , a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
The compound interacts with its target, the androgen receptor, by binding to it. This binding event triggers a conformational change in the receptor, allowing it to translocate to the nucleus, bind to specific DNA sequences (androgen response elements), and regulate the transcription of target genes . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The activation of the androgen receptor by this compound influences several biochemical pathways. These pathways are primarily involved in male sexual differentiation, muscle mass development, bone density, and other physiological processes regulated by androgens .
Pharmacokinetics
The compound was synthesized with the aim of modifying the pharmacokinetic profile of previously reported pyrrolidine derivatives . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are areas of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are related to its role as a selective androgen receptor modulator. By selectively modulating androgen receptor activity, this compound can potentially influence a variety of physiological processes, including muscle mass development, bone density maintenance, and male sexual differentiation .
Properties
IUPAC Name |
4-pyrrolidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSYUCZLWETII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406904 | |
Record name | 4-(1-pyrrolidinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-30-1 | |
Record name | 4-(1-pyrrolidinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Pyrrolidinyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(pyrrolidin-1-yl)benzonitrile in pharmaceutical research?
A1: this compound serves as a key structural motif in the development of novel selective androgen receptor modulators (SARMs) []. SARMs are of significant interest due to their potential to provide the beneficial effects of androgens, such as increased muscle mass and bone density, without the unwanted side effects often associated with traditional androgen therapy.
Q2: How does the structure of this compound derivatives relate to their activity as SARMs?
A2: The research article "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives" [] specifically investigates the impact of modifications to the this compound structure on SARM activity. By systematically altering substituents on this core structure, researchers can gain insights into structure-activity relationships. This information is crucial for optimizing the design of novel SARMs with improved potency, selectivity, and potentially reduced side effects.
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